酒石酸アンモニウム

説明

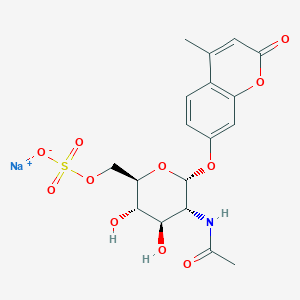

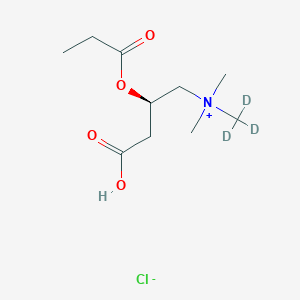

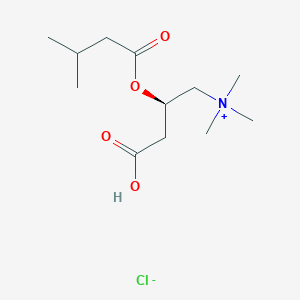

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

科学的研究の応用

EPR 放射線線量測定 {svg_1}

酒石酸アンモニウムは、有望な電子常磁性共鳴 (EPR) 線量計として提案されています。酒石酸アンモニウムはいくつかの顕著な線量測定特性を備えており、アラニンに代わる可能性のある物質として調査されています。 研究されている特性には、さまざまな放射線量に対する感度、エネルギー依存性、検出限界、および誘起ラジカルの安定性などがあります {svg_2}.

スーパーキャパシタ {svg_3}

酒石酸アンモニウムは、スーパーキャパシタの開発に使用されています。酒石酸ナトリウム/酒石酸アンモニウムなどの酒石酸ベースの水性電解質は、スーパーキャパシタ用途に使用できることが実証されています。 酒石酸アンモニウム/硫酸塩および酒石酸ナトリウム/硫酸塩の電気化学的性能と物理化学的特性が研究されています {svg_4}.

作用機序

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

Ammonium tartrate may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of ammonium tartrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of ammonium tartrate’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ammonium tartrate. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of ammonium tartrate, as tartrate ions can bind to various metal ions .

生化学分析

Biochemical Properties

Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .

Cellular Effects

Ammonium tartrate influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .

Molecular Mechanism

At the molecular level, ammonium tartrate exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium tartrate can change over time. It is known for its stability and is typically stored at room temperature .

Metabolic Pathways

Ammonium tartrate is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .

特性

| { "Design of the Synthesis Pathway": "Ammonium tartrate can be synthesized by reacting tartaric acid with ammonium hydroxide.", "Starting Materials": [ "Tartaric acid", "Ammonium hydroxide" ], "Reaction": [ "Dissolve tartaric acid in water to form a solution.", "Slowly add ammonium hydroxide to the tartaric acid solution while stirring.", "Continue stirring until all of the tartaric acid has dissolved and a clear solution is obtained.", "Filter the solution to remove any insoluble impurities.", "Heat the filtered solution to evaporate the water and obtain solid ammonium tartrate." ] } | |

CAS番号 |

3164-29-2 |

分子式 |

C4H6O6.2H3N C4H12N2O6 |

分子量 |

184.15 g/mol |

IUPAC名 |

diazanium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |

InChIキー |

NGPGDYLVALNKEG-OLXYHTOASA-N |

異性体SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

正規SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

沸点 |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

密度 |

1.601 g/cu cm |

物理的記述 |

White solid; [Hawley] Soluble in water; [MSDSonline] |

関連するCAS |

3095-65-6 |

溶解性 |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

同義語 |

L(+)-Tartaric acid diammonium salt |

蒸気圧 |

7.1X10-16 mm Hg at 25 °C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。